molecular formula C8H10Cl2O2 B8622617 2(3H)-Furanone, 5-(2,2-dichloroethenyl)dihydro-4,4-dimethyl- CAS No. 61820-12-0

2(3H)-Furanone, 5-(2,2-dichloroethenyl)dihydro-4,4-dimethyl-

Cat. No. B8622617
Key on ui cas rn: 61820-12-0
M. Wt: 209.07 g/mol
InChI Key: VZXWRVKAQVLXGL-UHFFFAOYSA-N
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Patent
US04468521

Procedure details

To a mixed solution of 12.0 parts of sodium hydroxide, 40 parts of water and 60 parts of methanol was added dropwise under reflux 31.0 parts of ethyl 3,3-dimethyl-4,6,6,6-tetrachlorohexanoate and, after the dropwise addition had been completed, the mixture was stirred at that temperature for 2 hours. The reaction mixture was then distilled under reduced pressure to remove the methanol, and the residue was neutralized with hydrochloric acid and extracted with diethyl ether. From this ether layer was obtained 19.2 parts of 3,3-dimethyl-4-(2',2'-dichlorovinyl)-4-butanolide (yield 92%) which had the following properties.
[Compound]
Name
12.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.CO.[CH3:6][C:7]([CH3:21])([CH:14](Cl)[CH2:15][C:16](Cl)([Cl:18])[Cl:17])[CH2:8][C:9]([O:11]CC)=[O:10]>CCOCC>[CH3:6][C:7]1([CH3:21])[CH:14]([CH:15]=[C:16]([Cl:18])[Cl:17])[O:11][C:9](=[O:10])[CH2:8]1 |f:0.1|

Inputs

Step One
Name
12.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)OCC)(C(CC(Cl)(Cl)Cl)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at that temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the dropwise addition
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was then distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the methanol
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(CC(=O)OC1C=C(Cl)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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